2-(2-(Trifluoromethyl)phenoxy)ethanethioamide
Description
Historical Context of Thioamide Derivatives in Organic Chemistry
Thioamides, characterized by the substitution of an oxygen atom with sulfur in the amide functional group (R−C(=S)−NR$$2$$), have been pivotal in organic synthesis since their discovery in the 1870s. Early methods for thioamide synthesis involved treating amides with phosphorus pentasulfide (P$$2$$S$$_5$$), a protocol refined over decades to improve yield and selectivity. The development of Lawesson’s reagent in the 20th century marked a milestone, enabling efficient thionation of carbonyl groups under milder conditions.
Thioamides gained prominence in medicinal chemistry due to their unique electronic properties and bioisosteric potential. For instance, anti-thyroid drugs like methimazole highlighted their therapeutic relevance. The structural versatility of thioamides has spurred research into derivatives such as 2-(2-(trifluoromethyl)phenoxy)ethanethioamide, which combines a thioamide core with a trifluoromethyl-substituted aromatic system.
Table 1: Key Milestones in Thioamide Research
Significance of Trifluoromethyl Substitution in Aromatic Systems
The trifluoromethyl (-CF$$3$$) group is a potent electron-withdrawing substituent that profoundly influences aromatic systems. Its strong inductive effect (-I) reduces electron density on the aromatic ring, enhancing resistance to electrophilic attack while promoting nucleophilic substitution. This property is critical in drug design, where CF$$3$$ groups improve metabolic stability, bioavailability, and target binding.
In 2-(2-(trifluoromethyl)phenoxy)ethanethioamide, the -CF$$_3$$ group at the ortho position of the phenoxy ring amplifies the electron-deficient nature of the aromatic system, potentially modulating reactivity and intermolecular interactions. For example, trifluoromethylated compounds often exhibit enhanced lipophilicity, which can improve membrane permeability in bioactive molecules.
Table 2: Comparative Effects of Substituents on Aromatic Systems
| Substituent | Electronic Effect | Common Applications |
|---|---|---|
| -CF$$_3$$ | Strong -I | Drug design, agrochemicals |
| -NO$$_2$$ | Moderate -I/-M | Explosives, dyes |
| -OCH$$_3$$ | +M/-I | Natural product derivatives |
Scope of Academic Research on Phenoxy-Ethanethioamide Scaffolds
Phenoxy-ethanethioamide scaffolds, such as 2-(2-(trifluoromethyl)phenoxy)ethanethioamide, are under active investigation for their dual functionality:
- Thioamide Core : Facilitates hydrogen bonding and metal coordination, enabling interactions with biological targets like kinases and proteases.
- Phenoxy Trifluoromethyl Group : Enhances metabolic stability and confers resistance to oxidative degradation.
Recent studies highlight applications in:
- Antimicrobial Agents : Thioamides disrupt bacterial urease activity, offering potential against Helicobacter pylori.
- Anticancer Therapeutics : Derivatives inhibit microtubule polymerization, overcoming multidrug resistance in cancer cells.
- Material Science : Thioamides serve as ligands in catalytic systems for C–H functionalization.
Table 3: Recent Advances in Phenoxy-Ethanethioamide Research
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-3-1-2-4-7(6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWDQAHONBIYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640966 | |
| Record name | [2-(Trifluoromethyl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-03-2 | |
| Record name | [2-(Trifluoromethyl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aromatic Nucleophilic Substitution to Form Phenoxy Ether Intermediate
A common initial step involves the reaction of a hydroxyethyl derivative with a trifluoromethyl-substituted aryl halide to form the phenoxy ether linkage.
-
- React 2-hydroxyethanethioamide or its protected derivative with 1-chloro-2-(trifluoromethyl)benzene.
- Use a strong base such as potassium hydroxide or sodium hydroxide to deprotonate the hydroxy group.
- Conduct the reaction in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (80–110 °C).
| Parameter | Typical Conditions |
|---|---|
| Base | KOH or NaOH |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80–110 °C |
| Reaction Time | 4–20 hours |
| Yield | 85–90% |
Formation of the Thioamide Group
The conversion of a corresponding amide or nitrile precursor to a thioamide is a critical step.
-
- Use elemental sulfur (S8) in the presence of catalysts or bases such as potassium fluoride (KF), potassium phosphate (K3PO4), or acetate ions.
- The sulfur reacts with the amine or amide precursor to form the thioamide via sulfur insertion.
| Parameter | Typical Conditions |
|---|---|
| Sulfur Source | Elemental sulfur (S8) |
| Catalyst/Base | KF, K3PO4, acetate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | ~100 °C |
| Reaction Time | 24 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | Up to 95% |
Alternative Amide Coupling and Thioamide Conversion
- Starting from 2-(2-(trifluoromethyl)phenoxy)acetic acid derivatives, amide coupling can be performed with amine-containing thiolactones or pyrazole derivatives using coupling agents like propylphosphonic anhydride.
- Subsequent thionation or sulfur insertion converts the amide to the thioamide.
- This method is useful for complex derivatives and allows for functional group tolerance.
Comparative Analysis of Preparation Routes
| Preparation Step | Method A: Direct Sulfurization (Patented) | Method B: Nucleophilic Substitution + Thionation | Method C: Amide Coupling + Thionation |
|---|---|---|---|
| Starting Materials | Aromatic amine, olefin, sulfur | Hydroxyethanethioamide, aryl halide | Phenoxyacetic acid derivative, amine |
| Reaction Conditions | 100 °C, DMSO, 24 h, inert atmosphere | 80–110 °C, DMSO, 4–20 h | Room temp to mild heating, organic solvent |
| Catalysts/Bases | KF, K3PO4, acetate | KOH or NaOH | Propylphosphonic anhydride |
| Yield | Up to 95% | 85–90% | ~80% |
| Scalability | Suitable for lab and pilot scale | Industrial scale feasible | More suited for complex derivatives |
| Purification | Silica gel chromatography | Crystallization or extraction | Extraction and recrystallization |
Research Findings and Optimization Notes
- Base Selection: Potassium hydroxide and sodium hydroxide are effective and economical bases for phenoxy ether formation, with a molar excess (≥30%) improving yields.
- Temperature Control: Maintaining 80–110 °C ensures efficient substitution without decomposition.
- Sulfur Source and Catalyst: Elemental sulfur with potassium fluoride or phosphate bases facilitates efficient thioamide formation via radical mechanisms.
- Solvent Choice: DMSO is preferred for its polarity and ability to dissolve reactants; alternatives like toluene or acetonitrile may be used depending on specific reactions.
- Reaction Time: Prolonged reaction times (up to 24 hours) improve conversion but must be balanced against possible side reactions.
- Purification: Silica gel chromatography and recrystallization from ethyl acetate or diisopropyl ether yield high-purity products.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting Material | 2-hydroxyethanethioamide or amine | For ether linkage formation |
| Aryl Halide | 1-chloro-2-(trifluoromethyl)benzene | Source of trifluoromethylphenoxy |
| Base | KOH or NaOH | Molar excess ≥30% recommended |
| Solvent | DMSO | Polar aprotic solvent preferred |
| Temperature | 80–110 °C | Optimal for substitution |
| Reaction Time | 4–24 hours | Depends on step |
| Sulfurization Agent | Elemental sulfur (S8) | For thioamide formation |
| Catalyst/Base for Sulfurization | KF, K3PO4, acetate | Facilitates radical mechanism |
| Atmosphere | Nitrogen (inert) | Prevents oxidation |
| Purification Method | Silica gel chromatography, recrystallization | Ensures product purity |
| Yield | 85–95% | High yields achievable |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
2-(2-(Trifluoromethyl)phenoxy)ethanethioamide serves as a building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its reactive functional groups.
- Synthesis Methods : The compound is typically synthesized through the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions, often using potassium carbonate in dimethylformamide at elevated temperatures. This method yields high purity and yield, making it suitable for further applications.
| Synthesis Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 4-(trifluoromethyl)phenol + 2-chloroethanethioamide | Potassium carbonate, DMF, heat | High |
Biology
The compound exhibits notable antimicrobial and antifungal properties , making it a candidate for developing new antibiotics. Research indicates that its mechanism of action may involve interactions with specific molecular targets within cells, potentially modulating enzyme activity and influencing biological pathways.
- Biological Activity : Studies show that the trifluoromethyl group enhances cellular penetration, allowing the compound to interact effectively with enzymes and proteins.
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Bacteria/Fungi | Inhibition of enzyme activity |
| Antifungal | Fungi | Disruption of cellular processes |
Medicine
Ongoing research is exploring the potential of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide as a therapeutic agent . Its ability to target specific enzymes or receptors could lead to new treatments for various diseases.
- Therapeutic Potential : The compound's interaction with molecular targets suggests possibilities in drug development focused on specific pathways.
| Application Area | Potential Use |
|---|---|
| Drug Development | Antibiotics, Enzyme inhibitors |
Industry
In industrial applications, this compound is being investigated for use in developing agrochemicals , such as herbicides and fungicides. Its ability to inhibit the growth of certain fungi and weeds makes it valuable in agricultural settings.
- Agrochemical Applications : The compound's efficacy against specific pests positions it as a candidate for sustainable agricultural practices.
| Industry Application | Product Type |
|---|---|
| Agriculture | Herbicides/Fungicides |
Case Studies
Several studies have highlighted the effectiveness of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide in various applications:
- Antimicrobial Activity Study : A recent study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.
- Synthesis Optimization Research : Research focused on optimizing the synthesis route indicated that using continuous flow reactors significantly improved yield and purity compared to traditional batch methods.
- Agrochemical Development : Field trials showed that formulations containing this compound exhibited superior efficacy against common agricultural pests compared to existing products.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparison with Similar Compounds
Positional Isomers: 3- and 4-Trifluoromethyl Substituted Derivatives
The positional isomerism of the trifluoromethyl group significantly alters molecular properties:
- 2-(3-(Trifluoromethyl)phenoxy)ethanethioamide (CAS 20293-32-7): Molecular Formula: C₉H₈F₃NOS Molecular Weight: 235.23 g/mol Storage: Stable at unspecified conditions, though commercial suppliers highlight its availability for research use .
- 2-(4-(Trifluoromethyl)phenoxy)ethanethioamide (CAS 19432-91-8): Molecular Formula: C₉H₈F₃NOS (identical to 3-isomer) Key Difference: The -CF₃ group at the 4-position may enhance symmetry and alter intermolecular interactions compared to the 2- and 3-isomers. This compound is supplied by multiple vendors, suggesting broader industrial relevance .
In contrast, 4-CF₃ substitution may stabilize resonance structures differently, affecting solubility and crystallinity .
Substituent Variation: tert-Butyl vs. Trifluoromethyl
2-(2-TERT-BUTYLPHENOXY)THIOACETAMIDE (CAS 927982-63-6):
- Molecular Formula: C₁₂H₁₇NOS
- Molecular Weight : 223.33 g/mol
- Key Differences: The tert-butyl group is bulkier and more lipophilic than -CF₃, which may enhance membrane permeability but reduce metabolic stability.
Functional Group Variation: Thioamide vs. Oxo Derivatives
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide :
- Molecular Formula : C₁₅H₁₁F₃N₂OS
- Molecular Weight : 310.05 g/mol
- Key Differences :
Thioamide Derivatives in Pharmacologically Active Compounds
The -CF₃ group in 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide may similarly enhance metabolic stability and bioavailability, though specific pharmacological data remain unexplored .
Comparative Data Table
Research Implications
- Synthetic Applications : The -CF₃ group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution, enabling diverse derivatization .
- Biological Relevance : Thioamides with -CF₃ substituents may exhibit enhanced metabolic stability, making them candidates for drug discovery .
- Material Science : Differences in crystallinity and solubility between positional isomers could inform their use in organic electronics or coatings .
Biological Activity
2-(2-(Trifluoromethyl)phenoxy)ethanethioamide is a synthetic compound with a unique chemical structure that includes a trifluoromethyl group, enhancing its lipophilicity and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃NOS
- Molar Mass : Approximately 235.23 g/mol
- Structural Features : The compound features a trifluoromethyl group attached to a phenoxy moiety and an ethanethioamide functional group, which contributes to its unique chemical behavior and biological interactions.
Research indicates that 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide interacts with specific molecular targets within cells, influencing various biological pathways. Its mechanism of action may include:
- Enzyme Modulation : The compound is believed to modulate the activity of certain enzymes, potentially affecting metabolic pathways.
- Cellular Penetration : The lipophilicity conferred by the trifluoromethyl group facilitates its penetration into cellular membranes, allowing it to engage with intracellular targets.
Antimicrobial and Antifungal Properties
Studies have shown that 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide exhibits significant antimicrobial and antifungal activities. This has been attributed to its ability to disrupt cellular processes in microorganisms.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Potential Therapeutic Applications
The compound has been explored for its therapeutic potential in drug development:
- Drug Development : It has been investigated for applications in targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its ability to influence enzyme activity makes it a candidate for further exploration in pharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide, it is useful to compare it with structurally similar compounds. The following table summarizes notable similarities and differences:
| Compound Name | Structural Features |
|---|---|
| 2-[4-(Trifluoromethyl)phenoxy]ethanethioamide | Similar structure but with trifluoromethyl at a different position on the phenoxy ring. |
| 2-(4-Fluorobenzyl)sulfonyl]ethanethioamide | Contains a fluorobenzyl group instead of a trifluoromethyl group. |
| 2-(2-Chloro-4-fluorophenyl)ethanethioamide | Contains chloro and fluorophenyl groups instead of trifluoromethyl. |
| 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide | Similar structure with variations in the position of the trifluoromethyl group. |
Research Findings
Recent studies have focused on elucidating the specific interactions between 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide and biological targets:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent .
- Animal Models : Preliminary studies in animal models indicate that dosages of this compound can lead to observable effects on lipid metabolism, further supporting its role as a modulator of metabolic processes .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide?
- The compound contains a phenoxy group substituted with a trifluoromethyl (-CF₃) group at the 2-position, linked to an ethanethioamide (-CH₂-CS-NH₂) moiety. Key characterization methods include:
- ¹⁹F NMR : To confirm the presence and position of the -CF₃ group (expected chemical shift: δ -60 to -65 ppm) .
- ¹H/¹³C NMR : To resolve the aromatic protons (δ 6.8–7.5 ppm) and the ethanethioamide backbone (δ 3.5–4.0 ppm for -CH₂-; δ 170–180 ppm for thioamide carbonyl in ¹³C) .
- HPLC-MS : For purity assessment and molecular ion detection (expected [M+H]⁺ ~250–260 m/z depending on isotopic fluorine distribution).
Q. What synthetic routes are available for preparing 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide?
- A two-step synthesis is common:
Etherification : React 2-(trifluoromethyl)phenol with 2-bromoethylamine hydrobromide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(2-(trifluoromethyl)phenoxy)ethylamine .
Thioamidation : Treat the intermediate with Lawesson’s reagent or P₄S₁₀ in dry toluene to convert the amide to a thioamide .
- Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) to avoid over-thionation.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the thioamide group .
- Safety : Use PPE (gloves, goggles) due to potential toxicity (H300: Fatal if swallowed; H410: Toxic to aquatic life). Dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting due to rotational isomerism in the thioamide group).
- Methodology :
- Perform variable-temperature NMR to observe coalescence of signals, confirming dynamic conformational exchange .
- Cross-validate with X-ray crystallography (if crystalline) or IR spectroscopy (thioamide C=S stretch: 1250–1350 cm⁻¹) .
Q. What strategies optimize the reaction yield of the thioamidation step?
- Challenge : Low yields (<50%) due to competing side reactions (e.g., oxidation of thioamide to amide).
- Solutions :
- Use anhydrous solvents (e.g., distilled toluene) and strict inert atmosphere.
- Add catalytic amounts of DMAP to accelerate thionation .
- Monitor reaction temperature (60–80°C optimal for Lawesson’s reagent) .
Q. How does the electronic effect of the -CF₃ group influence the compound’s reactivity in nucleophilic substitutions?
- The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution but deactivating the phenoxy oxygen for nucleophilic attacks.
- Experimental Design :
- Compare reactivity with non-fluorinated analogs in SN2 reactions (e.g., substitution with thiourea).
- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
Q. What are the implications of this compound’s hydrolytic stability for in vitro biological assays?
- Thioamides are prone to hydrolysis under acidic/basic conditions, which may generate toxic byproducts (e.g., H₂S).
- Methodology :
- Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with LC-MS monitoring.
- Use phosphate-buffered saline (pH 7.4) for short-term assays (<24 hours) to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
